molecular formula C14H22INO B6354514 3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one CAS No. 1024156-42-0

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6354514
CAS No.: 1024156-42-0
M. Wt: 347.23 g/mol
InChI Key: MSDZBCGLBDCQHL-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a cyclohexylamino group, an iodine atom, and a dimethylcyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the iodination of 5,5-dimethylcyclohex-2-en-1-one followed by the introduction of the cyclohexylamino group. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The cyclohexylamino group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The cyclohexylamino group may interact with biological receptors or enzymes, while the iodine atom can participate in halogen bonding or other interactions. The compound’s effects are mediated through these interactions, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacking the iodine and dimethylcyclohexenone structure.

    3-(Cyclohexylamino)propanesulfonic acid: A compound with a cyclohexylamino group and a sulfonic acid moiety.

Uniqueness

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both the iodine atom and the dimethylcyclohexenone structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDZBCGLBDCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)I)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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